molecular formula C7H7NO2 B1265714 5-Aminotropolone CAS No. 7021-46-7

5-Aminotropolone

Cat. No.: B1265714
CAS No.: 7021-46-7
M. Wt: 137.14 g/mol
InChI Key: SJJUTRFFONLOHZ-UHFFFAOYSA-N
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Description

5-Aminotropolone is a heterocyclic polycyclic aromatic compound characterized by a nitrogen atom in the five-membered ring. This compound has garnered significant interest due to its diverse applications in scientific research and industry. It is known for its unique chemical structure and properties, which make it a valuable subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminotropolone can be synthesized through several methods. One notable method involves the reaction of tropolone with ammonia in the presence of a catalyst. Another method includes the reaction of tropolone with hydroxylamine, followed by reduction . Additionally, this compound can be synthesized by the reaction of tropolone with various isocyanates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the compound. Common industrial methods include the use of high-pressure reactors and continuous flow systems to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Reaction with Isocyanates

5-Aminotropolone reacts with isocyanates to form ureas under microwave-assisted conditions.
Example :

  • Reagents : Aromatic/aliphatic isocyanates (1.5 equivalents)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : Microwave irradiation at 100–120°C for 15–30 minutes

  • Products : Urea derivatives with yields ranging from 65–85% .

Isocyanate TypeProduct Yield (%)Reaction Time (min)
Phenyl isocyanate7820
Methyl isocyanate6530

Bromination

Bromination occurs via diazotization under acidic conditions:
Procedure :

  • Dissolve this compound in 48% HBr.

  • Cool to -10°C and add NaNO₂.

  • Stir for 1.5 hours at -10°C.
    Outcome :

  • Substitution of the amino group with bromine yields 5-bromotropolone (33% yield) .

Oxidation

Controlled oxidation modifies the amino group:

  • Reagent : Ozone (O₃) in acetic acid

  • Product : 5-Nitrosotropolone (62% yield) .

Mechanism :

  • Diazotization of the amino group.

  • Oxidative displacement with nitrous acid.

Reduction

Reductive amination has not been widely reported, but catalytic hydrogenation of related tropolones suggests potential pathways for amino group modification.

Reaction with Diketene

This compound reacts with diketene to form acetoacetate or pyridone derivatives depending on catalysts:

CatalystProduct FormedYield (%)
TriethylamineMonoacetoacetate (C₉H₉NO₄)45
KOHPyridone derivative30

Conditions :

  • Molar Ratio : 1:1.2 (this compound:diketene)

  • Temperature : -40°C to 0°C .

Photo-Reactions

Under UV light in aqueous acid:

  • Primary Product : 2-Amino-5-oxocyclopent-1-enylacetic acid

  • Mechanism : Ring contraction via [4π] electrocyclic reaction followed by hydrolysis .

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsMajor ProductsYield (%)
Isocyanate couplingR-NCO, THF, microwaveUreas65–85
BrominationHBr, NaNO₂, -10°C5-Bromotropolone33
Diketene condensationDiketene, Et₃N/KOHAcetoacetate/Pyridone30–45
Photo-reactionUV light, H₂O/H⁺Cyclopentenylacetic acidNot reported

Stability and Reaction Optimization

  • pH Sensitivity : Reactions in acidic media (e.g., HBr) require strict temperature control (-10°C) to avoid decomposition .

  • Catalyst Selectivity : Triethylamine favors acetoacetate formation, while KOH promotes pyridone derivatives .

Scientific Research Applications

Chemistry

5-Aminotropolone serves as a crucial building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis, facilitating the creation of various chemical derivatives that possess unique properties.

Biological Activities

The compound exhibits promising biological activities:

  • Antibacterial and Antifungal Properties : Research indicates that this compound has potential antibacterial effects against specific pathogens.
  • Antiviral Effects : Preliminary studies suggest that it may inhibit viral replication in certain cell lines.
  • Anti-cancer Activity : The compound shows selective cytotoxicity against human oral tumor cell lines, inducing apoptosis via caspase activation and DNA fragmentation .

Medical Applications

Ongoing research explores the therapeutic potential of this compound in treating various diseases:

  • Cancer Therapy : Its ability to induce apoptosis makes it a candidate for further investigation as an anti-cancer agent .
  • Neuroprotective Effects : Studies suggest that it may inhibit catechol-O-methyltransferase, potentially impacting neurodegenerative disease pathways .

Industrial Uses

In the industrial sector, this compound is employed in producing pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for developing novel compounds with specific functionalities.

Case Study 1: Antitumor Activity

A study evaluated the anti-tumor efficacy of this compound on human oral tumor cell lines. The results indicated that the compound significantly reduced cell viability through mechanisms involving apoptosis induction. This study highlights its potential as a therapeutic agent in oncology .

Case Study 2: Inhibition of Pseudomonas Aeruginosa Elastase

Research demonstrated that this compound acts as an inhibitor of elastase produced by Pseudomonas aeruginosa, showing an IC50 value of approximately 180 μM. This finding suggests its utility in developing treatments for infections caused by this pathogen .

Mechanism of Action

The mechanism of action of 5-Aminotropolone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites in biological molecules is key to its mechanism of action .

Comparison with Similar Compounds

  • 5-Cyanotropolone
  • 5-Nitrotropolone
  • 5-Hydroxyaminotropolone

Comparison: 5-Aminotropolone is unique due to its amino group, which imparts distinct chemical and biological properties compared to its analogs. For instance, 5-Cyanotropolone and 5-Nitrotropolone have different substituents that affect their reactivity and applications . The presence of the amino group in this compound makes it more versatile in chemical synthesis and potentially more active in biological systems .

Biological Activity

5-Aminotropolone, a derivative of tropolone, has garnered attention in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its seven-membered ring structure containing an amino group at position 5 and a hydroxyl group at position 2. Its chemical formula is C7H7NO2C_7H_7NO_2. The unique arrangement of functional groups contributes to its reactivity and biological activity.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Interaction with Isocyanates : It reacts with various isocyanates to form ureas, which may contribute to its antibacterial properties.
  • Inhibition of Enzymes : The compound inhibits catechol-O-methyltransferase (COMT), an enzyme involved in catecholamine metabolism, which can affect neurotransmitter levels.
  • Induction of Apoptosis : In human promyelocytic leukemic cells (HL-60), it induces apoptosis characterized by caspase-3 activation and DNA fragmentation .

Antimicrobial Properties

Preliminary studies indicate that this compound possesses significant antimicrobial activity against various pathogens:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Exhibits activity against common fungal strains.
  • Antiviral : Shows potential in inhibiting viral replication.

Cytotoxicity

The compound demonstrates tumor-specific cytotoxicity, making it a candidate for cancer therapy. Notably, it selectively targets oral tumor cell lines while sparing normal cells. The cytotoxic effects are mediated through radical-mediated redox reactions that generate reactive oxygen species (ROS) under alkaline conditions .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on HL-60 Cells : A study demonstrated that this compound induced apoptosis in HL-60 cells by activating caspase-3 without affecting other caspases. This suggests a targeted mechanism for inducing cell death in cancer cells .
  • Inhibition of Nitric Oxide Production : Research indicated that this compound inhibited lipopolysaccharide (LPS)-stimulated nitric oxide production in mouse macrophage-like Raw 264.7 cells. This inhibition was linked to reduced expression of inducible nitric oxide synthase (iNOS), highlighting its anti-inflammatory potential .

Biochemical Pathways

The compound's interaction with biomolecules involves:

  • Metal Ion Chelation : It chelates metal ions, inhibiting metalloproteases and other metal-dependent enzymes, which may contribute to its anticancer properties.
  • Photo-reaction : Under specific conditions, this compound undergoes photo-reactions that can lead to the formation of biologically active derivatives.

Comparison with Related Compounds

Compound NameCytotoxicity (CC50)Antimicrobial ActivityMechanism of Action
This compound<1.07 µMYesInduces apoptosis via ROS generation
Hinokitiol>10 µMYesInhibits iNOS expression
2-Aminotropone>10 µMLimitedLess effective than this compound

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-Aminotropolone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of substituted tropones with amine derivatives. Key factors include solvent polarity (e.g., DMF vs. ethanol), temperature (60–120°C), and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization requires monitoring via HPLC or GC-MS to identify side products (e.g., over-oxidized intermediates) . Validate purity using NMR (>95% by ¹H-NMR integration) and elemental analysis (C, H, N within ±0.4% of theoretical values).

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in tautomeric forms?

  • Methodological Answer : X-ray crystallography is definitive for tautomer identification. For solution-phase studies, use ¹³C-NMR to detect keto-enol equilibrium shifts. IR spectroscopy (1600–1700 cm⁻¹) differentiates carbonyl vs. enol C-O stretches. Computational DFT studies (B3LYP/6-311+G*) model electronic environments, validated against experimental data .

Q. What are the established protocols for assessing this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hrs. Monitor degradation via UV-Vis (λmax shifts) and LC-MS for byproducts.
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C common for troponoids) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?

  • Methodological Answer :

  • Dose-response analysis : Test across concentrations (0.1–100 µM) in multiple cell lines (e.g., HEK293 vs. cancer cells) to identify therapeutic windows.
  • Mechanistic studies : Use RNA-seq to compare gene expression profiles under treatment. Validate targets via CRISPR knockouts or siRNA silencing .
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets. Address batch effects by repeating experiments across independent labs .

Q. What computational strategies predict this compound’s interaction with novel protein targets, and how are false positives minimized?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with flexible side chains for binding site residues. Cross-validate with molecular dynamics (GROMACS, 50 ns simulations) to assess pose stability.
  • False-positive mitigation : Apply consensus scoring (Glide SP, ChemPLP) and exclude compounds with poor ADMET profiles (e.g., logP >5) .

Q. How do researchers address reproducibility challenges in this compound’s electrochemical behavior across different laboratories?

  • Methodological Answer :

  • Standardized protocols : Calibrate electrodes (Ag/AgCl) daily, control electrolyte purity (≥99.9%), and report temperature (±0.1°C).
  • Inter-lab validation : Share raw cyclic voltammetry data (E, I values) via repositories like Zenodo. Use Bland-Altman plots to quantify measurement bias .

Q. Future Research Directions

Q. What multi-omics approaches could elucidate this compound’s mode of action in complex biological systems?

  • Methodological Answer : Integrate metabolomics (LC-QTOF-MS), proteomics (TMT labeling), and phosphoproteomics (TiO₂ enrichment) to map pathway perturbations. Use network pharmacology (Cytoscape) to identify hub targets .

Guidelines for Reporting :

  • Tables : Include raw data (e.g., IC50 values ± SEM) in supplementary materials. Follow journal-specific formatting for figures (300 dpi TIFF/PDF) .
  • Ethical compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines (sample size justification, randomization) .

Properties

IUPAC Name

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJUTRFFONLOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990446
Record name 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7021-46-7
Record name 5-Amino-2-hydroxy-2,4,6-cycloheptatrien-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7021-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Cycloheptatrien-1-one, 5-amino-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VII tropolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 0.39 g of 5-nitrosotropolone (2.6 mmole, obtained from the previous example) and 10 mL of absolute ethanol was added 2.92 g of Tin (II) chloride (12.9 mmole). After 40 minutes at reflux the solution was cooled, filtered, and the liquefied portion was partitioned between ethyl acetate and water. The organic fraction was concentrated in vacuo to give 35 mg (10%) of 5-aminotropolone as a yellow solid. IR spectroscopy of the product (neat) found the following characteristic IR absorption frequencies: 3319 cm−1, 3181 cm−1, 2925 cm−1, 1511 cm−1, 1410 cm−1, 1261 cm−1, 837 cm−1, 781 cm−1, and 739 cm−1.
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
10%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
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tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
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